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Foreword: Navigating the Critical Path of Solubility
in Drug Development
In the landscape of modern drug discovery, the intrinsic properties of a molecule dictate its

journey from a laboratory curiosity to a clinical candidate. Among these properties, solubility

stands as a primary gatekeeper, profoundly influencing bioavailability, formulation design, and

ultimately, therapeutic efficacy. This guide is dedicated to a molecule of growing interest in

medicinal chemistry: 1,5-Dimethyl-1H-indazole-6-boronic acid. While indazole scaffolds are

prevalent in numerous biologically active compounds[1][2][3], and boronic acids are recognized

for their unique enzymatic interactions[4], the specific solubility characteristics of this combined

architecture remain largely uncharacterized in public literature.

This document, therefore, is not a mere compilation of existing data points. Instead, it serves as

a comprehensive technical playbook for the research scientist. It is designed to provide the

foundational knowledge and detailed experimental frameworks necessary to thoroughly

characterize the solubility profile of 1,5-Dimethyl-1H-indazole-6-boronic acid. By

understanding the 'why' behind the 'how,' researchers can generate robust, reliable, and

decision-enabling data.
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Section 1: The Molecular Architecture and Its
Solubility Implications
1,5-Dimethyl-1H-indazole-6-boronic acid (CAS No. 1310383-98-2) is a solid compound with

the molecular formula C₉H₁₁BN₂O₂[5]. Its structure, featuring a heterocyclic indazole core, two

methyl groups, and a boronic acid moiety, presents a unique combination of functionalities that

directly govern its solubility.

The Indazole Core: The indazole ring system is aromatic and contains two nitrogen atoms,

making it capable of hydrogen bonding as both a donor (if deprotonated) and an acceptor.

This duality suggests potential for solubility in both polar protic and aprotic solvents.

Methyl Substituents: The two methyl groups at positions 1 and 5 increase the lipophilicity of

the molecule, which may enhance its solubility in less polar organic solvents compared to an

unsubstituted indazole.

The Boronic Acid Group (-B(OH)₂): This is the most influential functional group in determining

aqueous solubility. Boronic acids are Lewis acids and can exist in equilibrium between a

neutral, trigonal planar state and an anionic, tetrahedral boronate state. This equilibrium is

highly pH-dependent. Furthermore, boronic acids are prone to dehydration, reversibly

forming cyclic anhydrides known as boroxines, which are significantly less soluble in water[4]

[6][7].

The interplay of these features dictates a complex solubility profile that must be experimentally

determined across a range of relevant conditions.

The Critical Role of pH
The aqueous solubility of 1,5-Dimethyl-1H-indazole-6-boronic acid is inextricably linked to

the pH of the medium. The boronic acid moiety has a pKa that influences its ionization state.

While the specific pKa for this compound is not published, related arylboronic acids often have

pKa values in the range of 8-10.

At pH < pKa: The neutral form of the boronic acid will predominate.

At pH > pKa: The compound will deprotonate to form the more soluble anionic boronate

species.
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This relationship is a critical consideration for any formulation strategy, especially for

intravenous or oral dosage forms where the compound will encounter physiological pH

environments (e.g., stomach pH ~1.2, intestinal pH ~6.8, blood pH ~7.4)[8].

The Challenge of Boroxine Formation
A significant challenge in working with boronic acids is their propensity to form trimeric boroxine

anhydrides, particularly in the solid state or in non-polar solvents upon heating[6][7].

Equilibrium in Solution

3 x 1,5-Dimethyl-1H-indazole-6-boronic acid
(More Soluble)

Boroxine Trimer
(Less Soluble)

Dehydration

Hydration + 3 H₂O
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Caption: Reversible dehydration of boronic acid to its less soluble boroxine trimer.

This equilibrium means that solubility measurements, particularly thermodynamic solubility,

must be conducted under conditions that ensure the system has fully reached equilibrium

between the monomeric acid and the boroxine.

Section 2: Experimental Determination of Solubility
A multi-faceted approach is required to build a comprehensive solubility profile. We will detail

the protocols for determining both thermodynamic and kinetic solubility, as these two

parameters provide different but equally vital insights for drug development.

Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in

equilibrium with the solid phase at a specific temperature and pressure. The shake-flask

method is the most widely accepted technique for this determination[8][9].
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Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of 1,5-Dimethyl-1H-indazole-6-boronic acid
in various aqueous buffers and organic solvents.

Materials:

1,5-Dimethyl-1H-indazole-6-boronic acid (solid, high purity)[5]

Selection of solvents:

Aqueous Buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4

(Phosphate Buffered Saline)[8]

Organic Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO),

Tetrahydrofuran (THF)

Scintillation vials or glass test tubes with screw caps

Orbital shaker with temperature control

Centrifuge

Syringe filters (0.22 µm, PTFE or PVDF)

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

Preparation: Add an excess amount of solid 1,5-Dimethyl-1H-indazole-6-boronic acid to a

vial. "Excess" is critical and ensures that a solid phase remains at equilibrium. A good

starting point is 5-10 mg of compound per 1 mL of solvent.

Equilibration: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial. Cap the

vials tightly.

Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or

37°C). Agitate for a sufficient duration to reach equilibrium. For boronic acids, this can be
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longer than for other compounds; 48 to 72 hours is recommended to ensure the monomer-

boroxine equilibrium is also established[10].

Phase Separation: After agitation, allow the vials to stand undisturbed for at least one hour to

let the larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15

minutes) to pellet the remaining undissolved solid. This step is crucial for accurate

measurement[11].

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter

it through a 0.22 µm syringe filter into a clean vial. This removes any fine particulate matter.

Perform a precise serial dilution of the filtrate with the mobile phase used for HPLC analysis.

Quantification: Analyze the concentration of the dissolved compound in the diluted samples

using a validated HPLC-UV method. The use of HPLC is superior to UV spectroscopy alone

as it can separate the parent compound from any potential impurities or degradants[11].
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Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration at which a compound precipitates from a solution

when added from a concentrated DMSO stock. It is a non-equilibrium measurement that is

highly valuable in early discovery for rapid screening[11]. Nephelometry, which measures light

scattering from suspended particles (precipitate), is a common high-throughput method[12].

Protocol: Nephelometric Assay for Kinetic Solubility
Objective: To rapidly assess the kinetic solubility of 1,5-Dimethyl-1H-indazole-6-boronic acid
in aqueous buffer.
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Materials:

1,5-Dimethyl-1H-indazole-6-boronic acid (10 mM stock in 100% DMSO)

Aqueous buffer (e.g., PBS, pH 7.4)

96-well microplate

Liquid handling robot or multichannel pipettes

Plate-based nephelometer

Methodology:

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

Compound Addition: Use a liquid handler to add small volumes of the concentrated DMSO

stock of the compound into the buffer, creating a dilution series. The final DMSO

concentration should be kept low (typically <5%) to minimize co-solvent effects[12].

Precipitation & Measurement: The compound will precipitate in wells where its concentration

exceeds its kinetic solubility. The nephelometer measures the turbidity (light scattering) in

each well over a set period.

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity

signal rises significantly above the background.

Section 3: Factors Influencing Solubility and
Mitigation Strategies
Co-solvents and Formulation Vehicles
For preclinical studies, it is often necessary to formulate the compound in vehicles that

enhance solubility. The solubility of 1,5-Dimethyl-1H-indazole-6-boronic acid should be

tested in common formulation vehicles such as:

Saline
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5% Dextrose in Water (D5W)

Solutions containing co-solvents like PEG-400, Propylene Glycol, or Solutol HS 15.

Complexation with Diols
A well-documented strategy to increase the aqueous solubility of boronic acids is through

complexation with 1,2- or 1,3-diols, such as mannitol or sorbitol[4]. These agents form stable,

more soluble cyclic boronate esters. This interaction can also lower the apparent pKa of the

boronic acid, further enhancing solubility at physiological pH[4]. Investigating the solubility of

1,5-Dimethyl-1H-indazole-6-boronic acid in the presence of varying concentrations of

mannitol could reveal a viable path for formulation.

Solubilization via Complexation

Boronic Acid
(Lower Solubility) + Diol (e.g., Mannitol) Cyclic Boronate Ester

(Higher Solubility)
Forms + 2 H₂O

Click to download full resolution via product page

Caption: Complexation of a boronic acid with a diol to form a more soluble ester.

Section 4: Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy

comparison across different conditions.
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Solvent/Buf
fer System

pH
Temperatur
e (°C)

Method
Solubility
(µg/mL)

Solubility
(mM)

0.1 N HCl 1.2 25 Shake-Flask
Experimental

Value

Calculated

Value

Acetate

Buffer
4.5 25 Shake-Flask

Experimental

Value

Calculated

Value

Phosphate

Buffer
6.8 25 Shake-Flask

Experimental

Value

Calculated

Value

PBS 7.4 25 Shake-Flask
Experimental

Value

Calculated

Value

PBS 7.4 37 Shake-Flask
Experimental

Value

Calculated

Value

Water ~7 25 Shake-Flask
Experimental

Value

Calculated

Value

Methanol N/A 25 Shake-Flask
Experimental

Value

Calculated

Value

DMSO N/A 25 Shake-Flask
Experimental

Value

Calculated

Value

PBS 7.4 25
Nephelometr

y

Experimental

Value

Calculated

Value

Note: This table is a template for presenting experimentally determined data.

Interpretation: The collected data will provide a comprehensive map of the compound's

behavior. Low aqueous solubility at acidic pH with a significant increase at neutral or basic pH

would confirm the expected ionization behavior of the boronic acid. High solubility in DMSO is

expected, as it is a powerful polar aprotic solvent. Comparing the thermodynamic and kinetic

solubility values can provide insight into the supersaturation potential of the compound, a key

factor for oral absorption.

Conclusion
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The solubility of 1,5-Dimethyl-1H-indazole-6-boronic acid is a complex property governed by

its unique molecular structure. A systematic and rigorous experimental investigation is essential

to define its behavior in various pharmaceutically relevant media. By employing the detailed

protocols and understanding the underlying chemical principles outlined in this guide—from pH

dependence and boroxine formation to potential solubilization strategies—researchers can

generate the high-quality data needed to confidently advance this promising molecule through

the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1387045#1-5-dimethyl-1h-indazole-6-boronic-acid-
solubility-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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